Cas no 1152873-01-2 (N-Isopropyl-1H-indazol-6-amine)
N-Isopropyl-1H-indazol-6-amine Chemical and Physical Properties
Names and Identifiers
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- N-Isopropyl-1H-indazol-6-amine
- N-(1-methylethyl)-1H-Indazol-6-amine
- N-propan-2-yl-1H-indazol-6-amine
- MB11651
- N-(PROPAN-2-YL)-1H-INDAZOL-6-AMINE
- SCHEMBL13483442
- DB-060717
- 1H-Indazol-6-amine, N-(1-methylethyl)-
- DTXSID70655743
- 1152873-01-2
- AKOS009052106
-
- Inchi: 1S/C10H13N3/c1-7(2)12-9-4-3-8-6-11-13-10(8)5-9/h3-7,12H,1-2H3,(H,11,13)
- InChI Key: KIGLYJTVVAVSBC-UHFFFAOYSA-N
- SMILES: N(C1C=CC2C=NNC=2C=1)C(C)C
Computed Properties
- Exact Mass: 175.111
- Monoisotopic Mass: 175.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 40.7A^2
N-Isopropyl-1H-indazol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM122127-1g |
N-isopropyl-1H-indazol-6-amine |
1152873-01-2 | 95% | 1g |
$333 | 2021-08-06 | |
| Chemenu | CM122127-1g |
N-isopropyl-1H-indazol-6-amine |
1152873-01-2 | 95% | 1g |
$316 | 2023-11-24 | |
| Alichem | A269001227-1g |
N-Isopropyl-1H-indazol-6-amine |
1152873-01-2 | 95% | 1g |
$400.00 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758244-1g |
n-Isopropyl-1h-indazol-6-amine |
1152873-01-2 | 98% | 1g |
¥2992.00 | 2024-08-09 |
N-Isopropyl-1H-indazol-6-amine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on N-Isopropyl-1H-indazol-6-amine
Recent Advances in the Study of N-Isopropyl-1H-indazol-6-amine (CAS: 1152873-01-2) in Chemical Biology and Pharmaceutical Research
N-Isopropyl-1H-indazol-6-amine (CAS: 1152873-01-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a key intermediate in the synthesis of novel kinase inhibitors, particularly those targeting cancer-related pathways.
The compound's structural features, including the indazole core and isopropylamine moiety, have been shown to contribute to its binding affinity and selectivity for specific protein targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-Isopropyl-1H-indazol-6-amine exhibit potent inhibitory activity against several tyrosine kinases, with IC50 values in the nanomolar range. These findings suggest its potential as a scaffold for developing targeted therapies for various malignancies.
In addition to its kinase inhibitory properties, recent research has explored the compound's potential in modulating other biological pathways. A preclinical study conducted by researchers at a leading pharmaceutical company revealed that N-Isopropyl-1H-indazol-6-amine derivatives can effectively disrupt protein-protein interactions involved in inflammatory responses. This discovery opens new avenues for developing anti-inflammatory agents with improved specificity and reduced side effects compared to current therapeutics.
The synthesis and optimization of N-Isopropyl-1H-indazol-6-amine derivatives have also been a focus of recent investigations. A 2024 publication in Organic Process Research & Development described an improved synthetic route that enhances yield and purity while reducing environmental impact. This advancement is particularly significant for scaling up production for clinical trials and potential commercialization. The study reported a 40% increase in overall yield compared to previous methods, along with reduced solvent usage and waste generation.
Pharmacokinetic studies of N-Isopropyl-1H-indazol-6-amine derivatives have shown promising results regarding their drug-like properties. Recent data indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with several analogs demonstrating good oral bioavailability in animal models. These findings support the continued development of this compound class as potential clinical candidates, particularly for oncology indications where oral administration is preferred.
Looking forward, researchers are exploring the combination of N-Isopropyl-1H-indazol-6-amine scaffolds with other pharmacophores to create multi-targeting agents. This approach aims to address the challenges of drug resistance and improve therapeutic outcomes in complex diseases. Current studies are investigating its potential in combination therapies, particularly with immune checkpoint inhibitors, where preliminary results show synergistic effects in enhancing anti-tumor immune responses.
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